N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide
Overview
Description
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13822480 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Structural Analysis
A significant area of study involves the development of efficient synthesis methods for related compounds and their structural analysis. For instance, studies on the synthesis of 2-phenyl-4,5-substituted oxazoles show the potential for creating functionalized enamides, which are precursors to a variety of biologically active compounds (Kumar et al., 2012). Similarly, research on the crystal structure of phenyl-triazolo-triazine-carboxamide offers insights into the structural properties of triazole derivatives, indicating the Dimroth rearrangement process, a chemical rearrangement significant in synthetic organic chemistry (L'abbé et al., 2010).
Pharmacological Potential
Another aspect of research focuses on the pharmacological potential of compounds with similar structures. For example, functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, suggesting a foundation for designing new anticancer agents (Kumar et al., 2009). This indicates the broader application of such compounds in medical research, particularly in the development of novel therapeutic agents.
Methodological Improvements and Novel Applications
Research also explores methodological improvements and novel applications of these compounds. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds highlights advancements in synthetic methodologies, offering pathways to create peptidomimetics or biologically active compounds based on the triazole scaffold, potentially overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).
Properties
IUPAC Name |
N-[4-(2-phenylethylcarbamoyl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(19-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)22-18(25)16-20-12-21-23-16/h1-9,12H,10-11H2,(H,19,24)(H,22,25)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSGMLDNDWVWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.